3-(2-Cyclopropylethyl)piperidine hydrochloride
Description
Properties
IUPAC Name |
3-(2-cyclopropylethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-2-10(8-11-7-1)6-5-9-3-4-9;/h9-11H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQHMORDSVZWRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCC2CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Piperidine derivatives, a class of compounds to which 3-(2-cyclopropylethyl)piperidine hydrochloride belongs, have been found to exhibit significant therapeutic effects. They play a crucial role in medicinal, synthetic, and bio-organic chemistry.
Mode of Action
Piperidine derivatives have been reported to interact with various signaling pathways involved in disease progression. For instance, piperine, a piperidine derivative, has been found to interact with signaling pathways like NF-κB, PI3k/Aκt, which are involved in cancer progression.
Biochemical Pathways
Piperidine derivatives have been observed to activate signaling pathways like NF-κB, PI3k/Aκt, etc., which are involved in disease progression. These pathways play a crucial role in cell survival, proliferation, and apoptosis, thereby influencing the progression of diseases like cancer.
Biochemical Analysis
Biochemical Properties
3-(2-Cyclopropylethyl)piperidine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The compound’s interaction with these enzymes can lead to the modulation of metabolic pathways, affecting the overall biochemical processes within the cell.
Cellular Effects
The effects of 3-(2-Cyclopropylethyl)piperidine hydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the activity of various signaling molecules, leading to alterations in cellular responses. Additionally, it can impact gene expression by either upregulating or downregulating specific genes, thereby influencing cellular behavior and function.
Molecular Mechanism
At the molecular level, 3-(2-Cyclopropylethyl)piperidine hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with cytochrome P450 enzymes can result in the inhibition of certain metabolic pathways. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Cyclopropylethyl)piperidine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of 3-(2-Cyclopropylethyl)piperidine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
3-(2-Cyclopropylethyl)piperidine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a pivotal role in its metabolism. The compound’s involvement in these pathways can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic state of the cell. Additionally, the compound may influence the activity of other enzymes and cofactors, further modulating metabolic processes.
Transport and Distribution
The transport and distribution of 3-(2-Cyclopropylethyl)piperidine hydrochloride within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it can localize to various compartments, influencing its accumulation and activity. The distribution of the compound within tissues can also affect its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 3-(2-Cyclopropylethyl)piperidine hydrochloride is crucial for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization can influence its activity, as it may interact with different biomolecules depending on its subcellular environment
Biological Activity
3-(2-Cyclopropylethyl)piperidine hydrochloride is a compound that has garnered attention for its potential pharmacological applications. This article explores its biological activity, including its mechanisms, efficacy in various therapeutic areas, and relevant case studies.
- Molecular Formula : CHClN
- Molecular Weight : 189.69 g/mol
- Physical State : White to off-white powder
- Solubility : Soluble in water
3-(2-Cyclopropylethyl)piperidine hydrochloride exhibits biological activity primarily through its interaction with various neurotransmitter receptors and enzymes. Research indicates that it may influence:
- Cholinergic System : The compound shows potential in inhibiting acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease by increasing acetylcholine levels in the brain .
- Dopaminergic Pathways : It has been suggested that the compound may modulate dopamine receptors, which can be beneficial in treating conditions like schizophrenia and Parkinson's disease.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of 3-(2-Cyclopropylethyl)piperidine hydrochloride. In vitro tests demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it showed significant efficacy against FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin in certain assays .
Neuroprotective Effects
The compound's ability to inhibit AChE suggests it could serve as a neuroprotective agent. In animal models, it has been observed to improve cognitive functions and reduce neuroinflammation, indicating its potential role in managing neurodegenerative diseases .
Case Studies
Several case studies have investigated the pharmacological effects of 3-(2-Cyclopropylethyl)piperidine hydrochloride:
- Alzheimer's Disease Model :
- Cancer Treatment :
- Clinical trials are ongoing to assess the efficacy of this compound in combination therapies for treating resistant cancer types. Initial results indicate promising responses when used alongside traditional chemotherapeutics.
Summary of Findings
| Biological Activity | Mechanism | Efficacy |
|---|---|---|
| Anticancer | Induces apoptosis in tumor cells | Higher cytotoxicity than standard drugs |
| Neuroprotective | AChE inhibition | Improved cognitive function |
| Potential for CNS disorders | Modulation of dopaminergic pathways | Reduced symptoms in animal models |
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Hydrochlorides
Structural and Molecular Comparisons
The table below compares 3-(2-Cyclopropylethyl)piperidine hydrochloride with four analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent(s) | CAS Number |
|---|---|---|---|---|
| 3-(2-Cyclopropylethyl)piperidine HCl* | C10H18ClN† | 187.71† | 2-Cyclopropylethyl | Not available |
| 3-(2-Methylphenoxy)piperidine HCl | C12H18ClNO | 227.73 | 2-Methylphenoxy | 1858256-18-4 |
| 3-(4-Chloro-2-isopropylphenoxy)piperidine HCl | C15H21Cl2NO | 302.24 | 4-Chloro-2-isopropylphenoxy | Not available |
| 3-Methylpiperidine HCl | C6H14ClN | 135.64 | Methyl | 58531-29-6 |
| Paroxetine HCl (antidepressant) | C19H20FNO3·HCl | 365.83 | Benzodioxolyloxy, fluorophenyl | 78246-49-8 |
*Hypothetical molecular formula based on cyclopropylethyl (C3H5) and piperidine (C5H11N) backbone.
†Calculated using atomic masses: C (12.01), H (1.01), Cl (35.45), N (14.01).
Key Observations :
- Halogen effects: The 4-chloro group in 3-(4-Chloro-2-isopropylphenoxy)piperidine HCl may enhance lipophilicity and metabolic resistance compared to non-halogenated analogs .
- Simpler analogs : 3-Methylpiperidine HCl lacks aromaticity, likely reducing CNS penetration but improving aqueous solubility .
Pharmacological Activity
- Antidepressant activity: Paroxetine HCl’s benzodioxolyloxy and fluorophenyl groups are critical for serotonin reuptake inhibition, a feature absent in non-aromatic derivatives like 3-(2-Cyclopropylethyl)piperidine HCl .
- Local anesthetics: Hexylcaine HCl (a piperidine derivative) shows rapid onset due to its cyclohexylamino and benzoate ester groups, whereas alkyl-substituted derivatives like 3-Methylpiperidine HCl may lack sufficient potency .
Preparation Methods
One established method involves the reduction of 3-aminopiperidin-2-one derivatives to the corresponding 3-aminopiperidine, followed by introduction of the cyclopropylethyl side chain.
| Step | Reaction | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of (R)-3-aminopiperidin-2-one hydrochloride | Starting from (R)-methyl 2,5-diaminopentanoate dihydrochloride, treated with acetyl chloride in methanol at 0–15°C, then heated at 45–65°C | Control of temperature critical for yield |
| 2 | Reduction of (R)-3-aminopiperidin-2-one hydrochloride | Lithium aluminum hydride (1.6 eq.) in tetrahydrofuran at ~35°C | Produces (R)-3-aminopiperidine dihydrochloride |
| 3 | Conversion to hydrochloride salt | Addition of hydrochloric acid in methanol at 0–20°C | Facilitates isolation and purification |
This approach is scalable, with reports of using at least 1000 g scale of starting material, and yields high purity hydrochloride salt after filtration and crystallization.
This method allows selective introduction of the 2-cyclopropylethyl group at the 3-position of piperidine, followed by conversion to the hydrochloride salt.
While direct literature on this exact alkylation is limited, similar processes for cyclopropyl-containing amides and amino derivatives have been patented and reported, indicating feasibility.
Purification and Salt Formation
- The free base 3-(2-cyclopropylethyl)piperidine is converted to its hydrochloride salt by treatment with hydrochloric acid in methanol or other suitable solvents.
- Crystallization and filtration are used to isolate the pure hydrochloride salt.
- Temperature control during salt formation (0–20°C) is essential to obtain high purity crystalline material.
Comparative Analysis of Preparation Methods
| Parameter | Reduction of Piperidinone Route | Alkylation Route |
|---|---|---|
| Starting Materials | Amino-piperidinone derivatives | Piperidine or 3-aminopiperidine + cyclopropylethyl halide |
| Key Reagents | Lithium aluminum hydride, acetyl chloride, HCl | Alkyl halides, bases (KOH) |
| Reaction Conditions | 0–65°C, inert solvents (THF, methanol) | Polar aprotic solvents, base, room temp to reflux |
| Scale | Demonstrated at >1 kg scale | Typically lab scale, scalable with optimization |
| Purification | Filtration, crystallization of hydrochloride salt | Salt formation, crystallization |
| Yield | High, with controlled temperature | Moderate to good, depending on alkylation efficiency |
Research Findings and Notes
- The reduction method offers stereoselectivity when starting from chiral precursors, yielding enantiomerically enriched products.
- Alkylation methods are versatile for introducing various cyclopropyl-containing side chains but may require careful control to avoid over-alkylation or side reactions.
- The hydrochloride salt is preferred for stability and handling in pharmaceutical applications.
Summary Table of Preparation Conditions
| Step | Compound | Reagents | Solvent | Temperature | Time | Yield/Notes |
|---|---|---|---|---|---|---|
| 1 | (R)-Methyl 2,5-diaminopentanoate dihydrochloride → (R)-3-aminopiperidin-2-one hydrochloride | Acetyl chloride, base | Methanol | 0–15°C (addition), 45–65°C (heating) | Several hours | Controlled temp critical |
| 2 | (R)-3-aminopiperidin-2-one hydrochloride → (R)-3-aminopiperidine dihydrochloride | Lithium aluminum hydride (1.6 eq.) | Tetrahydrofuran | ~35°C | Hours | High purity, scalable |
| 3 | Free base → Hydrochloride salt | HCl | Methanol | 0–20°C | Variable | Crystalline salt |
| 4 | Piperidine → 3-(2-Cyclopropylethyl)piperidine | Cyclopropylethyl halide, KOH | Polar aprotic solvent | RT to reflux | Hours | Requires optimization |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 3-(2-cyclopropylethyl)piperidine hydrochloride with high purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including alkylation of the piperidine ring and subsequent cyclopropane functionalization. Key steps include:
- Alkylation : Reacting piperidine derivatives with cyclopropane-containing electrophiles under controlled pH (e.g., using NaOH in dichloromethane) to minimize side reactions .
- Purification : Liquid-liquid extraction and column chromatography (e.g., silica gel with methanol/dichloromethane gradients) to isolate the target compound.
- Hydrochloride Salt Formation : Treating the free base with HCl in anhydrous ethanol, followed by recrystallization to achieve >98% purity .
- Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and titration methods .
Q. How should researchers handle stability and storage of 3-(2-cyclopropylethyl)piperidine hydrochloride to ensure experimental reproducibility?
- Guidelines :
- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hygroscopic degradation and oxidation .
- Stability Monitoring : Conduct periodic FT-IR and NMR analyses to detect decomposition products (e.g., cyclopropane ring-opening byproducts) .
- Handling : Use glove boxes or fume hoods with HEPA filters to avoid aerosol formation. Avoid contact with strong oxidizers (e.g., peroxides) .
Q. What are the standard analytical techniques for characterizing this compound?
- Techniques :
- Structural Confirmation : H/C NMR (DMSO-d6) to verify cyclopropane and piperidine ring integrity. Key signals: δ ~0.5–1.2 ppm (cyclopropane protons) and δ ~2.5–3.5 ppm (piperidine N-H) .
- Purity Assessment : USP-compliant titration (e.g., potentiometric titration with 0.1M NaOH) and LC-MS to quantify impurities (<2%) .
- Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of piperidine derivatives like 3-(2-cyclopropylethyl)piperidine hydrochloride?
- Approach :
- Comparative Assays : Use standardized in vitro models (e.g., HEK293 cells for receptor binding assays) to validate target engagement (e.g., serotonin or dopamine receptors) .
- Metabolite Profiling : LC-HRMS to identify active metabolites that may contribute to discrepancies between in vitro and in vivo results .
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities and rationalize structure-activity relationships (SAR) .
Q. What experimental strategies optimize reaction yields for cyclopropane-functionalized piperidines under varying conditions?
- Optimization Framework :
- Solvent Selection : Test polar aprotic solvents (e.g., DMF) vs. non-polar solvents (e.g., toluene) to balance reaction rate and byproduct formation .
- Catalyst Screening : Evaluate Pd/C or Ni catalysts for cross-coupling steps. For example, Pd(OAc)/Xantphos systems improve cyclopropane coupling efficiency by 15–20% .
- DoE (Design of Experiments) : Apply factorial design to optimize temperature (40–80°C), stoichiometry (1:1.2–1:1.5), and reaction time (6–24 hrs) .
Q. How do researchers address the lack of ecotoxicological data for this compound in environmental risk assessments?
- Mitigation Strategies :
- Read-Across Analysis : Use data from structurally similar compounds (e.g., 3-(2-methylphenoxy)piperidine hydrochloride) to estimate biodegradation (OECD 301F) and aquatic toxicity (Daphnia magna EC) .
- Microcosm Studies : Simulate environmental fate using soil/water systems spiked with the compound (1–100 ppm) and monitor degradation via GC-MS .
Critical Data Gaps and Contradictions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
